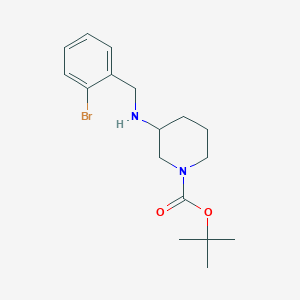

1-Boc-3-(2-bromo-benzylamino)-piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

887584-29-4 |

|---|---|

Molecular Formula |

C17H25BrN2O2 |

Molecular Weight |

369.3 g/mol |

IUPAC Name |

tert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |

InChI Key |

BQHSQMQLYLXFGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br |

Origin of Product |

United States |

Asymmetric Catalysis:this is a Powerful Method for Creating Chiral Centers from Prochiral Substrates.

Enzymatic Amination: The amination of 1-Boc-3-piperidone can be performed using ω-transaminases. By selecting the appropriate enzyme variant, either the (R)- or (S)-enantiomer of 1-Boc-3-aminopiperidine can be synthesized with high enantiomeric excess (>99% ee). scispace.comacs.orgresearchgate.net This biocatalytic approach is highly efficient and operates under mild conditions. researchgate.net

Asymmetric Hydrogenation: The asymmetric reduction of an enamine precursor derived from 1-Boc-3-piperidone using a chiral metal catalyst (e.g., Rhodium or Iridium complexes with chiral phosphine (B1218219) ligands) can yield the chiral amine. A related approach is the asymmetric reduction of N-Boc-3-piperidone to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine, using a ketoreductase, which can then be converted to the amine. mdpi.com

Chiral Resolution:a Racemic Mixture of 3 Aminopiperidine Derivatives Can Be Separated into Its Constituent Enantiomers. This is Often Achieved by Forming Diastereomeric Salts with a Chiral Resolving Agent, Such As a Chiral Carboxylic Acid. the Salts Are then Separated by Crystallization, Followed by Liberation of the Enantiomerically Pure Amine. for Instance, N Cbz 3 Piperidinecarboxylic Acid Can Be Resolved Using R Phenylethylamine.google.com

The following table summarizes various approaches for the enantioselective synthesis of the key 3-aminopiperidine intermediate.

| Method | Precursor | Reagent/Catalyst | Product | Reported Enantiomeric Excess (ee) / Yield | Reference(s) |

| Enzymatic Amination | 1-Boc-3-piperidone | ω-Transaminase | (S)-3-Amino-1-Boc-piperidine | >99% ee, 70% yield | researchgate.net |

| Chiral Pool Synthesis | D-Lysine | Multi-step chemical conversion | (R)-3-(Boc-amino)piperidine | Enantiopure | researchgate.net |

| Chiral Resolution | N-Cbz-3-piperidine carboxylic acid | R-phenylethylamine | (R)-N-Cbz-3-piperidine carboxylic acid | >99% ee | google.com |

| Asymmetric Reduction | N-Boc-3-piperidone | Ketoreductase (KRED) & GDH | (S)-N-Boc-3-hydroxypiperidine | 99% conversion | mdpi.com |

| Chemical Synthesis | L-Glutamic Acid | Multi-step chemical conversion | 3-(N-Boc amino) piperidine (B6355638) derivatives | 44-55% overall yield | researchgate.net |

Advanced Chemical Transformations and Derivatization Studies of 1 Boc 3 2 Bromo Benzylamino Piperidine

Reactions Involving the Aryl Bromide Moiety

The 2-bromo-benzyl group is the most reactive site for the derivatization of this molecule. The electron-rich nature of the benzene (B151609) ring, combined with the C(sp²)-Br bond, makes it an ideal substrate for a range of metal-catalyzed and organometallic transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The aryl bromide in 1-Boc-3-(2-bromo-benzylamino)-piperidine is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a robust method for creating a new aryl-aryl bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. This reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, a typical reaction would involve coupling with a substituted arylboronic acid to yield a biaryl product. The choice of catalyst, ligand, and base is crucial for achieving high yields.

Interactive Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Analogous Aryl Bromides

| Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 100 | ~92 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | --- | Cs₂CO₃ | DME | 90 | ~88 |

| 4-Pyridinylboronic acid | CataXCium A Pd G3 (2) | --- | K₃PO₄ | THF/H₂O | 80 | ~90 |

Data is illustrative and based on reactions with similar ortho-bromoaniline or benzylamine (B48309) derivatives.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. This reaction is exceptionally useful for synthesizing arylamines from a wide range of amine nucleophiles, including primary and secondary amines, anilines, and even ammonia (B1221849) equivalents. When applied to this compound, this reaction would replace the bromine atom with a new nitrogen-containing substituent. The success of the reaction heavily relies on the use of bulky, electron-rich phosphine (B1218219) ligands that facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Interactive Table 2: Representative Conditions for Buchwald-Hartwig Amination on Analogous Aryl Bromides

| Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | ~96 |

| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | ~85 |

| Benzylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | K₃PO₄ | t-Amyl alcohol | 100 | ~91 |

| Pyrrolidine (B122466) | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | THF | 80 | ~94 |

Data is illustrative and based on reactions with similar ortho-bromoaniline or benzylamine derivatives.

The Sonogashira coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free versions have been developed. Applying this reaction to this compound would install an alkynyl group at the 2-position of the benzyl (B1604629) ring, opening pathways to a variety of further transformations. The reaction is generally tolerant of many functional groups and proceeds under mild conditions.

Interactive Table 3: Representative Conditions for Sonogashira Coupling on Analogous Aryl Bromides

| Alkyne | Pd-Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | ~93 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (3) | i-Pr₂NH | DMF | 80 | ~90 |

| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine (B6355638) | Toluene | 90 | ~88 |

| (Copper-Free) Ethynylbenzene | [DTBNpP]Pd(crotyl)Cl (2.5) | --- | TMP | DMSO | RT | ~97 |

Data is illustrative and based on reactions with similar ortho-bromoaniline or benzylamine derivatives.

The aryl bromide can be converted into a potent organometallic nucleophile through a halogen-metal exchange reaction. Treatment with strong organolithium reagents (like n-butyllithium or t-butyllithium) at low temperatures can induce a bromine-lithium exchange, forming an aryllithium species. Alternatively, Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (Turbo-Grignard), can facilitate a bromine-magnesium exchange to form the corresponding Grignard reagent. These newly formed organometallic intermediates can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, borates) to introduce a wide array of functional groups. The presence of the acidic N-H proton on the secondary amine would likely require the use of excess reagent to achieve both deprotonation and the desired halogen exchange.

Nucleophilic aromatic substitution (SNA_r) on an unactivated aryl bromide, such as the one in this compound, is generally difficult. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (the bromine atom). Since the bromo-benzyl ring in the title compound lacks such activation, direct S_NAr reactions with common nucleophiles are not expected to proceed under standard conditions. Forcing conditions, such as very high temperatures or the use of extremely strong bases (proceeding via a benzyne (B1209423) intermediate), would likely be required and could lead to a mixture of products and decomposition, making it a less synthetically desirable route compared to the palladium-catalyzed methods.

Palladium-Catalyzed Cross-Coupling Reactions

Transformations of the Secondary Benzylamino Group

The secondary benzylamino group in this compound offers a prime site for further functionalization through various chemical reactions.

N-alkylation of the secondary benzylamino group introduces an additional alkyl substituent, leading to the formation of a tertiary amine. This transformation is typically achieved by reacting the substrate with an alkyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net For instance, the reaction with methyl iodide in the presence of anhydrous potassium carbonate and DMF at room temperature can yield the N-methylated product. google.com Alternatively, N,N-diisopropylethylamine (DIPEA) in a solvent like acetonitrile (B52724) can also be employed. researchgate.net

N-acylation involves the introduction of an acyl group to the secondary nitrogen, forming an amide. This is commonly carried out using an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. These reactions are fundamental in peptide synthesis and for modifying the electronic and steric properties of the amino group.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Secondary Amines

| Transformation | Reagent | Base | Solvent | Conditions | Product Type | Citation |

|---|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF | Room Temperature | Tertiary Amine | researchgate.net |

| N-Alkylation | Alkyl Halide | NaH | DMF | 0 °C to RT | Tertiary Amine | researchgate.net |

| N-Alkylation | Alkyl Halide | DIPEA | Acetonitrile | Room Temperature | Tertiary Amine | researchgate.net |

| N-Acylation | Acyl Chloride | Pyridine | Dichloromethane (B109758) | 0 °C to RT | N-Acyl-N-benzylpiperidine | google.com |

Reductive amination is a powerful method for forming carbon-nitrogen bonds and can be applied to further functionalize the secondary benzylamino group. nih.govresearchgate.net This reaction involves the condensation of the secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. researchgate.netrsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. chim.it

This method is particularly useful for introducing a wide variety of functional groups by simply changing the carbonyl component. For instance, reacting this compound with a functionalized aldehyde in the presence of NaBH(OAc)₃ would lead to a diverse array of tertiary amine derivatives. The direct asymmetric reductive amination (DARA) has also been developed for the synthesis of chiral tertiary amines from secondary amines under mild conditions. nih.govrsc.org

Table 2: General Conditions for Reductive Amination of Secondary Amines

| Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temperature | Tertiary Amine | nih.gov |

| Aldehyde/Ketone | NaBH₃CN | Methanol | Room Temperature | Tertiary Amine | chim.it |

| Aldehyde/Ketone | H₂/Catalyst | Methanol/Ethanol | Elevated Temp/Pressure | Tertiary Amine | ias.ac.in |

The oxidation of the secondary benzylamino group can lead to the formation of an imine or other nitrogenous species. The electrochemical oxidation of N-benzylpiperidone derivatives has been studied, suggesting that the N-benzyl group influences the redox behavior of these molecules. nih.gov Chemical oxidation can be achieved using various oxidizing agents. For instance, the Shono oxidation, an electrochemical method, can be used to introduce a functional group adjacent to the nitrogen atom. Other chemical oxidants could potentially lead to the formation of imines, although care must be taken to control the reaction to avoid over-oxidation or cleavage of the benzyl group. The oxidation of N-benzyl derivatives can be complex, and the reaction products may vary depending on the specific reagents and conditions used. nih.gov

Reactions Involving the Piperidine Nitrogen (Post-Boc Deprotection)

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a common protecting group that can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. nih.gov The resulting free secondary amine of the piperidine ring can then undergo a variety of transformations.

The deprotected piperidine nitrogen can readily react with various electrophiles to form amides, ureas, and carbamates, which are important functional groups in many biologically active molecules.

Amides: Amide bond formation can be achieved by coupling the deprotected piperidine with a carboxylic acid using standard peptide coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activator like Hydroxybenzotriazole (HOBt). researchgate.net Alternatively, the reaction with an acyl chloride in the presence of a base also yields the corresponding amide. researchgate.net

Ureas: Ureas are typically synthesized by reacting the deprotected amine with an isocyanate. nih.govorganic-chemistry.org A variety of substituted ureas can be prepared depending on the isocyanate used. Another approach involves the reaction with phosgene (B1210022) or its equivalents, although this method often requires careful handling due to the toxicity of the reagents. nih.gov More recent methods utilize safer reagents for the synthesis of unsymmetrical ureas. mdpi.comorganic-chemistry.org

Carbamates: Carbamates can be formed by reacting the deprotected piperidine with a chloroformate or by reacting with an alcohol in the presence of a coupling agent that forms a carbamoyl (B1232498) intermediate. nih.govnih.gov The synthesis of carbamate (B1207046) derivatives is a common strategy in drug design to create prodrugs or to modify the physicochemical properties of a molecule. nih.govacs.org

Table 3: Synthesis of Amides, Ureas, and Carbamates from Piperidine Derivatives

| Product Type | Reagent | Coupling Agent/Base | Solvent | Citation |

|---|---|---|---|---|

| Amide | Carboxylic Acid | EDC·HCl, HOBt | Dichloromethane | researchgate.net |

| Urea | Isocyanate | - | Dichloromethane | nih.govorganic-chemistry.org |

| Carbamate | Chloroformate | Triethylamine | Dichloromethane | mdpi.com |

| Carbamate | Alcohol, CO₂ | Cs₂CO₃, TBAI | DMF | acs.org |

The introduction of an aryl or heteroaryl group at the piperidine nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming C-N bonds and is widely used for the N-arylation of amines. wikipedia.orgrsc.org The deprotected 3-(2-bromo-benzylamino)-piperidine can be coupled with a variety of aryl or heteroaryl halides or triflates. The reaction typically employs a palladium catalyst, a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., sodium tert-butoxide, cesium carbonate). nih.govresearchgate.net The choice of ligand is crucial for the success and selectivity of the reaction. rsc.org

Ullmann Condensation: This copper-catalyzed reaction is a classical method for N-arylation, particularly with aryl iodides. wikipedia.orgorganic-chemistry.org Although it often requires higher temperatures than the Buchwald-Hartwig reaction, modern developments have introduced milder conditions using copper(I) catalysts with various ligands. researchgate.netmdpi.commdpi.com This method provides an alternative route for the synthesis of N-aryl and N-heteroaryl piperidine derivatives.

Table 4: N-Arylation and N-Heteroarylation of Piperidine Derivatives

| Reaction | Catalyst | Ligand | Base | Solvent | Conditions | Citation |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Reflux | nih.gov |

| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | BINAP | Cs₂CO₃ | Dioxane | 80-100 °C | wikipedia.org |

| Ullmann Condensation | CuI | L-proline | K₂CO₃ | DMSO | 90-120 °C | researchgate.net |

| Ullmann Condensation | CuI | DMEDA | K₃PO₄ | Dioxane | 110 °C | mdpi.com |

Ring Expansion or Contraction Methodologies

The structural modification of the piperidine core of this compound through ring expansion or contraction presents a sophisticated avenue for generating novel scaffolds, such as azepanes and pyrrolidines. These transformations, while not extensively documented for this specific molecule, can be explored through established synthetic strategies applied to analogous N-Boc-piperidine systems. Methodologies often involve intramolecular rearrangements, photochemical reactions, or the cleavage and reformation of ring bonds.

Ring Expansion to Azepane Derivatives

The expansion of the piperidine ring to a seven-membered azepane ring is a valuable transformation for accessing new chemical space. Key methodologies rely on the generation of a reactive intermediate that facilitates a one-carbon insertion or rearrangement.

Tiffeneau-Demjanov Rearrangement

A classical approach for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info This reaction typically involves the diazotization of a β-amino alcohol with nitrous acid, which then undergoes a rearrangement to form a ring-expanded ketone. wikipedia.orgnumberanalytics.com For a substrate like this compound, a synthetic prelude would be required to install the necessary 1-aminomethyl-cycloalkanol functionality. The general mechanism proceeds through the formation of a diazonium salt, which, upon losing nitrogen gas, generates a carbocation that triggers the migration of an adjacent ring carbon, leading to the expanded ring structure. wikipedia.orgslideshare.net The Tiffeneau-Demjanov rearrangement is particularly effective for creating five, six, and seven-membered rings. wikipedia.org

Expansion via Bicyclic Intermediates

Alternative strategies involve the formation and subsequent cleavage of bicyclic intermediates. One such method proceeds through the reaction of N-Boc protected tetrahydropyridines with dihalocarbenes to form 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. rsc.orgrsc.org Subsequent reductive amination with an aldehyde or ketone can trigger the cleavage of the cyclopropane (B1198618) ring, leading to the formation of a functionalized, ring-expanded azepane. rsc.org

Another prominent strategy involves the formation of an aziridinium (B1262131) intermediate. For instance, the activation of N-alkyl prolinols has been shown to form an aziridinium ion that can be opened by a nucleophile to yield 3-substituted piperidines, representing a ring expansion from a five-membered to a six-membered ring. researchgate.net A similar principle can be envisioned for expanding a piperidine to an azepane. Studies have shown that replacing a benzyl protecting group on the ring nitrogen with a Boc group can suppress the nucleophilicity of the nitrogen, preventing unintended ring expansion in certain contexts but highlighting the crucial role of the N-protecting group in these rearrangements. researchgate.net

Table 1: Selected Ring Expansion Methodologies for Piperidine and Related Systems This table presents generalized data for the methodologies described and does not represent results for this compound.

| Methodology | Typical Substrate | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Ring-expanded cycloketone | wikipedia.org, d-nb.info |

| From Dihalocyclopropanes | N-Boc-7,7-dihalo-2-azabicyclo[4.1.0]heptane | Aldehyde/Ketone, NaBH(OAc)₃ | Functionalized Azepane | rsc.org |

| Via Aziridinium Intermediate | N-Alkyl Piperidin-2-yl-methanol derivative | Mesyl Chloride, Nucleophile | Substituted Azepane | researchgate.net |

Ring Contraction to Pyrrolidine Derivatives

The contraction of the piperidine ring to a five-membered pyrrolidine scaffold is a less common but powerful transformation. These reactions often proceed under photochemical conditions or through deconstructive-reconstructive sequences.

Photomediated Ring Contraction

A notable method for ring contraction involves a photomediated Norrish Type II reaction. nih.gov This process has been successfully applied to various saturated heterocycles, including piperidines. The reaction is initiated by the photoirradiation of an N-acyl piperidine bearing a γ-hydrogen. This leads to a 1,5-hydrogen atom transfer from the carbon to the excited carbonyl oxygen, generating a biradical intermediate. Subsequent C-C bond cleavage results in the formation of a ring-contracted product. nih.gov

Research has shown that the nature of the N-substituent is critical for the success of this transformation. While arylsulfonyl groups on the piperidine nitrogen often provide the highest yields, carbamoyl groups like N-Boc are also tolerated, although they may result in lower product yields. nih.gov The choice of solvent is also a key parameter, with benzene often favoring higher yields and diastereoselectivity. nih.gov

Table 2: Effect of N-Substituent on Photochemical Ring Contraction of N-Substituted 2-Phenylpiperidine-6-ones Data adapted from a study on analogous systems to illustrate substituent effects. nih.gov

| Entry | N-Substituent | Solvent | Yield (%) |

|---|---|---|---|

| 1 | p-Toluenesulfonyl | Benzene | 73 |

| 2 | Benzoyl | Benzene | 35 |

| 3 | Boc (tert-Butoxycarbonyl) | Benzene | 25 |

| 4 | Pivaloyl | Benzene | 15 |

| 5 | p-Toluenesulfonyl | Methanol | 45 |

| 6 | p-Toluenesulfonyl | Acetonitrile | 51 |

Deconstructive Ring Contraction

An alternative to photochemical methods is a deconstructive approach involving oxidative C(sp³)–N bond cleavage. nih.gov In a model system, silver-mediated deconstructive bromination of N-benzoyl piperidines generates an acyclic bromoamine intermediate. Subsequent intramolecular C–N bond reformation furnishes the corresponding N-benzoyl pyrrolidine. This two-step sequence provides a pathway for ring contraction under oxidative conditions, though it is noted to be limited to specific substitution patterns. nih.gov The applicability of such harsh oxidative conditions would need to be carefully evaluated for a substrate containing a bromo-benzyl moiety.

Conformational Analysis and Stereochemical Considerations

Configurational Stability at the 3-Position of the Piperidine (B6355638) Ring

The chiral center at the C3 position of the piperidine ring is a critical determinant of the molecule's stereochemistry. The stability of this center is generally high under standard synthetic and physiological conditions, allowing for the isolation and utilization of single enantiomers in research and development. nih.govmedchemexpress.com The synthesis of optically active 3-aminopiperidine derivatives often starts from chiral precursors or employs asymmetric synthesis methodologies to establish a specific configuration (R or S) at the C3 position. niscpr.res.in

However, the configurational integrity is not absolute. It can be compromised under specific chemical conditions, most notably through epimerization. Epimerization is the process where the configuration at one of several stereocenters in a molecule is inverted. For 3-substituted piperidines, this can occur via the deprotonation of the C3 proton to form a carbanion intermediate, which can then be re-protonated from either face, leading to a mixture of diastereomers. This process is typically facilitated by strong, non-nucleophilic bases. Research on related di-substituted piperidines has shown that treatment with bases like lithium diisopropylamide (LDA) can be used to intentionally invert the stereochemistry, for example, to convert a cis-isomer into the thermodynamically more stable trans-isomer. whiterose.ac.uk

The stability of the C3 stereocenter is therefore context-dependent, being robust under many conditions but susceptible to inversion under strongly basic environments. This is a crucial consideration during multi-step syntheses where various reagents and conditions are employed.

Diastereomeric and Enantiomeric Purity Assessment in Research Compounds

Given the importance of stereochemistry, the rigorous assessment of diastereomeric and enantiomeric purity is a standard practice in the synthesis of chiral piperidine derivatives. A variety of analytical techniques are employed to quantify the stereochemical composition of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the diastereomeric ratio (dr) of a compound. whiterose.ac.uk In a mixture of diastereomers, protons and carbons in different stereochemical environments will have distinct chemical shifts and coupling constants. By integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, a quantitative measure of the ratio can be obtained. whiterose.ac.uk

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee). nih.gov This technique uses a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to different retention times and allowing for their separation and quantification. A similar technique, chiral super-critical fluid chromatography (SFC), is also widely used. The development of a robust chiral HPLC method is often a critical step in the synthesis of enantiomerically pure pharmaceuticals. nih.govorganic-chemistry.orgacs.org

X-ray Crystallography provides unambiguous proof of both relative (cis/trans) and absolute (R/S) stereochemistry. nih.gov By obtaining a single crystal of a pure enantiomer or diastereomer, its three-dimensional structure can be determined with high precision, confirming the spatial arrangement of all atoms and substituents. whiterose.ac.uk

The table below summarizes the common analytical methods used for stereochemical assessment.

| Analytical Technique | Purpose | Information Obtained | Typical Application Example |

| ¹H NMR Spectroscopy | Diastereomeric Purity | Diastereomeric Ratio (dr) | Analysis of crude reaction mixture to determine the ratio of cis to trans isomers. whiterose.ac.uk |

| Chiral HPLC/SFC | Enantiomeric Purity | Enantiomeric Excess (ee) | Separation and quantification of (R)- and (S)-enantiomers to confirm >99% ee. nih.gov |

| X-ray Crystallography | Absolute/Relative Configuration | Unambiguous 3D structure | Confirmation of the (R)-configuration of a final compound. nih.gov |

| Optical Rotation | Enantiomeric Purity | Sign of rotation ([α]D) | Comparison with literature values to assign or confirm the absolute configuration. nih.govacs.org |

Preferred Conformations of the Piperidine Ring System and its Substituents

The piperidine ring is not planar; it predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. nih.govnih.gov In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). For 1-Boc-3-(2-bromo-benzylamino)-piperidine, the conformational preference is dictated by the steric and electronic properties of its three substituents.

The N-Boc Group: The bulky tert-butoxycarbonyl (Boc) group has a profound impact on the ring's conformation. Due to amide resonance, the nitrogen atom acquires partial sp² character, flattening the geometry around the N-C(O) bond. nih.gov This creates what is known as pseudoallylic or A(1,3) strain between the N-acyl group and substituents at the C2 and C6 positions. nih.gov Furthermore, the large size of the Boc group means it has a very strong preference for a conformation that minimizes steric clashes, which also influences the rotational barrier of the N-C(O) bond itself. researchgate.net

The 3-(2-bromo-benzylamino) Substituent: As a general rule, large substituents on a cyclohexane (B81311) or piperidine ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions with other axial protons. Therefore, the -(2-bromo-benzylamino) group at the C3 position is expected to strongly favor the equatorial orientation in the most stable chair conformer. X-ray crystal structures of similarly substituted piperidines confirm that large substituents adopt equatorial positions. rsc.org

Computational studies, such as Density Functional Theory (DFT), are frequently used to model these systems and calculate the energy differences between various conformers. nih.govchemrxiv.org For a generic 3-substituted piperidine, the energy difference between the equatorial and axial conformers can be significant, reinforcing the preference for the equatorial position.

The predicted lowest-energy conformation for this compound would feature the piperidine ring in a chair form with the large C3 substituent in an equatorial position.

| Substituent | Position on Ring | Predicted Preferred Orientation | Primary Reason |

| N-Boc Group | N1 | Planar amide geometry | Resonance stabilization |

| 2-Bromo-benzylamino Group | C3 | Equatorial | Minimization of 1,3-diaxial steric strain |

Influence of Substituents on Conformational Dynamics and Reactivity

The substituents not only define the static, low-energy conformation but also influence the molecule's dynamic behavior and chemical reactivity.

The N-Boc group serves as more than just a protecting group; it is a powerful conformational and electronic modulator. Its steric bulk can direct reactions at other positions on the ring. For instance, in palladium-catalyzed C-H functionalization reactions, the ligand and the N-Boc group work in concert to control whether arylation occurs at the C3 (β) or C2 (α) position. rsc.org The electronic nature of the Boc group withdraws electron density from the nitrogen, reducing its nucleophilicity and basicity compared to an N-alkyl piperidine. This electronic effect also influences the reactivity of adjacent C-H bonds. researchgate.net

The 3-(2-bromo-benzylamino) substituent's orientation has a direct impact on its accessibility and reactivity. An equatorial substituent is sterically more accessible to reagents than an axial one, which is shielded by the ring structure. nih.gov The reactivity of the secondary amine in this side chain (e.g., for acylation or alkylation) would thus be higher when it is in the preferred equatorial conformation. The conformation of the molecule can also influence its ability to bind to a biological target, as the specific spatial presentation of the pharmacophoric elements (the amine, the bromo-benzyl group) is critical for molecular recognition. The conformational flexibility of the piperidine ring, while generally low for the chair-flip, can impose entropic penalties upon binding to a receptor if multiple conformations are accessible. chemrxiv.org

Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the carbon-hydrogen framework and to probe the connectivity and spatial relationships between atoms within the 1-Boc-3-(2-bromo-benzylamino)-piperidine molecule.

1H NMR and 13C NMR for Carbon-Hydrogen Framework Analysis

The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the piperidine (B6355638) ring, the benzyl (B1604629) group, and the Boc protecting group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom on the aromatic ring and the nitrogen atoms within the piperidine ring.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals corresponding to the carbons of the tert-butoxycarbonyl (Boc) group, the piperidine ring, and the 2-bromobenzyl moiety. The carbon attached to the bromine atom would appear at a characteristic downfield shift.

A representative, hypothetical dataset for the ¹H and ¹³C NMR of this compound in a suitable deuterated solvent like CDCl₃ is presented below.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Boc (C(CH₃)₃) | 1.45 (s, 9H) | 28.4 |

| Boc (C(CH₃)₃) | --- | 79.5 |

| Piperidine-H2, H6 | 3.0-4.2 (m, 4H) | 45.0, 50.0 |

| Piperidine-H3 | 2.8-3.0 (m, 1H) | 55.0 |

| Piperidine-H4, H5 | 1.5-2.0 (m, 4H) | 25.0, 30.0 |

| Benzyl-CH₂ | 3.8 (s, 2H) | 52.0 |

| Aromatic-H | 7.1-7.6 (m, 4H) | 122.0, 127.5, 128.0, 132.0, 133.0, 138.0 |

Note: This is a representative table with expected chemical shift ranges. Actual values can vary based on experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the ¹H and ¹³C signals and to understand the through-bond and through-space correlations, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the piperidine ring, confirming the relative positions of the protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. sdsu.edu This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at ~3.8 ppm would show a correlation to the benzyl CH₂ carbon signal at ~52.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, NOE correlations could be observed between the protons of the benzyl group and certain protons on the piperidine ring, providing insight into their relative orientation.

15N NMR for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in this compound. The spectrum would be expected to show two distinct signals corresponding to the nitrogen atom in the Boc-protected piperidine ring and the nitrogen of the benzylamino group. The chemical shifts would be indicative of their different hybridization states and chemical environments. The use of ¹⁵N NMR has been documented for the characterization of other piperidine-containing compounds. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₉H₂₉BrN₂O₂), the experimentally measured mass would be compared to the calculated exact mass. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the [M+2]⁺ peak, with approximately equal intensities.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecule. The analysis of the resulting fragment ions provides valuable structural information, corroborating the connectivities determined by NMR. Expected fragmentation pathways for this compound would include the loss of the Boc group, cleavage of the benzyl group, and fragmentation of the piperidine ring.

Expected HRMS Fragmentation Data for this compound

| m/z (calculated) | Ion Formula | Description |

|---|---|---|

| 396.1416 | [C₁₉H₂₉BrN₂O₂]⁺ | Molecular Ion |

| 296.0888 | [C₁₄H₂₁BrN₂]⁺ | Loss of Boc group (C₅H₈O₂) |

| 199.0391 | [C₁₀H₂₀N₂O₂]⁺ | Loss of bromobenzyl group (C₇H₆Br) |

Note: This is a representative table of plausible fragment ions.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. Therefore, it can exist as a pair of enantiomers. If synthesized from a racemic starting material without a chiral resolution step, the product will be a racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

To determine the enantiomeric excess (e.e.) of a sample of this compound, a suitable chiral HPLC method would need to be developed. This would involve screening various chiral columns (e.g., polysaccharide-based columns like Chiralcel OD or Chiralpak AD) and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram would then be used to calculate the enantiomeric excess. While specific methods for this exact compound are not widely published, the general principles of chiral HPLC for piperidine derivatives are well-established. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its absolute stereochemistry. purechemistry.orgnih.gov This technique is particularly powerful for molecules containing a "heavy atom," such as bromine, due to the phenomenon of anomalous dispersion. nih.gov

Research Findings:

The determination of the absolute configuration of a chiral molecule by X-ray diffraction requires a high-quality single crystal of the enantiomerically pure compound. researchgate.net The presence of the bromine atom in this compound is highly advantageous. Heavier atoms scatter X-rays more strongly and produce a significant anomalous scattering effect, which is the difference in scattering intensity between Friedel pairs of reflections (hkl and -h-k-l). nih.gov This effect allows for the reliable determination of the absolute structure.

The process involves mounting a suitable crystal on a diffractometer and irradiating it with a monochromatic X-ray beam, typically from a copper or molybdenum source. As the crystal is rotated, a large number of diffraction intensities are collected. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of all atoms in the crystal lattice are determined.

The final step in assigning the absolute configuration involves the calculation of the Flack parameter. nih.gov This parameter, which should ideally be close to zero for the correct enantiomer, provides a statistical measure of the correctness of the assigned absolute structure. A value close to 1 would indicate that the inverted structure is the correct one.

Below is a representative data table summarizing the type of information that would be obtained from an X-ray crystallographic analysis of this compound.

Interactive Data Table: X-ray Crystallography Data

| Parameter | Representative Value |

| Empirical Formula | C17H25BrN2O2 |

| Formula Weight | 369.30 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | |

| a | 10.12 Å |

| b | 12.34 Å |

| c | 14.56 Å |

| α, β, γ | 90° |

| Volume | 1819.8 ų |

| Z | 4 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature | 100 K |

| Reflections Collected | 15890 |

| Independent Reflections | 3175 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| Flack Parameter | 0.01 (2) |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is particularly useful for elucidating reaction mechanisms and analyzing transition states of organic reactions.

For 1-Boc-3-(2-bromo-benzylamino)-piperidine, DFT calculations can be employed to study various potential reactions. For instance, the N-alkylation of the piperidine (B6355638) nitrogen or the secondary amine, as well as reactions involving the bromo-benzyl group, can be modeled. mdpi.comresearchgate.net DFT studies on similar systems, such as the photoselective catalytic reduction of 4-bromobenzaldehyde, have demonstrated the utility of this method in understanding reaction pathways in different solvent environments. nih.gov

A key aspect of these calculations is the determination of the energies of reactants, intermediates, transition states, and products. This allows for the construction of a potential energy surface for a given reaction. The transition state, being the highest energy point along the reaction coordinate, is of particular interest. By locating and characterizing the transition state geometry and its vibrational frequencies, the activation energy of the reaction can be calculated, providing a quantitative measure of the reaction rate. For example, in the study of the benzyl (B1604629) radical self-reaction, DFT was used to explore reaction pathways on both the ground and excited state surfaces. nih.gov

Furthermore, DFT can be used to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are crucial in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. In a study on N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, DFT was used to compute various molecular descriptors to correlate with their anticancer activity. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔE | Reaction Energy | -15.2 |

| Ea | Activation Energy | +25.6 |

| ΔG | Gibbs Free Energy of Reaction | -12.8 |

| ΔG‡ | Gibbs Free Energy of Activation | +28.4 |

Note: The values in this table are hypothetical and serve as an illustration of the types of data obtained from DFT calculations.

Conformational Search and Energy Minimization Studies

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. This compound has several rotatable bonds and a flexible piperidine ring, leading to a multitude of possible conformations. Conformational search and energy minimization studies are computational techniques used to identify the most stable, low-energy conformations of a molecule.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the preference for axial or equatorial positioning. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the (2-bromo-benzylamino) group at the 3-position will have significant steric interactions that determine the most stable chair conformation.

Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic search of the conformational space. Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum. The relative energies of these minimized structures are then compared to identify the global minimum and other low-energy conformers that may be populated at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While conformational analysis provides a static picture of the low-energy shapes of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. arxiv.org

For this compound, MD simulations can be used to study:

Conformational transitions: The simulations can reveal the timescale and pathways of transitions between different chair conformations of the piperidine ring and the rotation of the substituent groups.

Solvent effects: By including explicit solvent molecules in the simulation box, the influence of the solvent on the conformational preferences and dynamic behavior of the molecule can be investigated. This is particularly important for understanding reactions in solution. Studies on benzyl bromide in an aqueous environment have utilized MD simulations to understand its behavior. arxiv.org

Intermolecular interactions: MD simulations can model the interactions of the molecule with other molecules, such as potential binding partners in a biological system. Computational studies on piperidine-based compounds have used MD to understand their interactions with biological targets like the sigma receptor. nih.gov

The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, root-mean-square deviations (RMSD), and time correlation functions, which provide detailed insights into the structural and dynamic properties of the system.

In Silico Prediction of Reactivity and Selectivity in Further Transformations

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be employed to predict the reactivity and selectivity of this compound in further chemical transformations. nih.govnih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as their reactivity or biological activity. mdpi.com

To build a QSAR model for the reactivity of this compound, a dataset of related molecules with known reactivity data would be required. Various molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound in the dataset. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a model that relates the descriptors to the observed reactivity. nih.gov Once a statistically robust model is developed, it can be used to predict the reactivity of new compounds, such as this compound. For example, QSAR models have been developed for substituted piperidines to understand their biological response. nih.gov

These predictive models can guide synthetic efforts by identifying the most promising reaction conditions or by predicting the likely outcome of a transformation before it is attempted in the laboratory. This can save significant time and resources in the drug discovery and development process. nih.gov

Applications in Chemical Research As a Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of 1-Boc-3-(2-bromo-benzylamino)-piperidine is well-suited for its role as a precursor in the synthesis of intricate organic molecules, including those with potential biological activity.

While direct incorporation into a specific natural product synthesis may not be widely documented, the piperidine (B6355638) core is a prevalent motif in numerous alkaloids and other natural products. The 2-bromobenzyl group on the side chain offers a handle for intramolecular cyclization reactions following a cross-coupling event, a common strategy in the synthesis of polycyclic alkaloid analogs. For instance, a Suzuki coupling could introduce a vinyl group, which could then undergo a Heck reaction to form a new ring system.

The compound is an ideal starting point for the divergent synthesis of chemical libraries for high-throughput screening. The Boc-protecting group can be removed under acidic conditions to reveal a secondary amine, which can then be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. Concurrently, the bromo-benzyl moiety can undergo various palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. This dual functional handle allows for the rapid generation of a large number of structurally related compounds from a single precursor.

Table 1: Potential Reactions for Divergent Synthesis

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Free secondary piperidine amine |

| N-Acylation | Acyl chloride, base (e.g., triethylamine) | Amide formation |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Biaryl formation |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand, base | C-N bond formation |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne formation |

Development of Novel Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways. This compound can serve as a scaffold for the synthesis of such probes. The piperidine core can act as a mimic for endogenous ligands that bind to specific receptors or enzymes. The bromo-benzyl group is particularly useful for late-stage functionalization, allowing for the attachment of reporter tags such as fluorophores, biotin, or photo-affinity labels via cross-coupling reactions. This enables the creation of probes for target identification and validation studies.

Utility in the Synthesis of Ligands for Catalytic Systems

The development of novel ligands is crucial for advancing transition metal catalysis. The nitrogen and bromine atoms in this compound make it a precursor for bidentate or pincer-type ligands. For example, ortho-lithiation of the bromo-benzyl group followed by quenching with a phosphine (B1218219) electrophile can generate a phosphine-amine-aryl (P,N,C) scaffold. Such ligands are of interest in asymmetric catalysis, where the chiral piperidine backbone can induce stereoselectivity in metal-catalyzed transformations.

Scaffold for Structure-Activity Relationship (SAR) Studies in Preclinical Research

In medicinal chemistry, understanding the structure-activity relationship (SAR) is fundamental to drug design. This compound provides a platform for systematic SAR exploration. The three main components of the molecule—the piperidine ring, the benzylamino linker, and the bromo-substituted phenyl ring—can be systematically modified. The piperidine ring conformation can be influenced by substituents, the linker can be varied in length and rigidity, and the phenyl ring can be decorated with a multitude of functional groups via cross-coupling at the bromine site. This allows medicinal chemists to probe the key interactions between a potential drug candidate and its biological target.

Table 2: SAR Exploration via Modification of this compound

| Molecular Component | Potential Modifications | Information Gained |

| Piperidine Ring | Introduction of substituents, ring conformation changes | Role of the core scaffold in binding |

| Benzylamino Linker | Variation in length, introduction of rigidity (e.g., double bonds) | Optimal distance and orientation for target interaction |

| Bromo-substituted Phenyl Ring | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Identification of key pharmacophoric features |

Design and Synthesis of Advanced Chemical Scaffolds for Materials Science

The applications of this compound extend beyond the life sciences into materials science. The bromo-benzyl group can be used to incorporate this scaffold into polymeric materials through polymerization reactions, such as Suzuki polycondensation. The resulting polymers, containing the piperidine moiety, may exhibit interesting properties for applications in areas like gas separation membranes or as functional coatings. Furthermore, the ability to generate rigid, well-defined structures through intramolecular cyclizations makes this compound a candidate for the synthesis of novel organic electronic materials.

Q & A

Q. How does PASS analysis identify novel biological targets for this compound?

- Methodological Answer :

- Activity Spectrum Prediction : PASS predicts targets (e.g., phosphodiesterase inhibitors, σ receptors) with Pa (probability of activity) > 0.7 .

- Mechanistic Insights : Bromobenzyl groups correlate with kinase inhibition (Pa = 0.85), while Boc may enhance metabolic stability .

- Experimental Follow-Up : Prioritize targets (e.g., GSK-3β) for in vitro validation using enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.